molecular formula C9H14O B14692316 Bicyclo(2.2.2)oct-2-ene, 1-methoxy- CAS No. 25489-02-5

Bicyclo(2.2.2)oct-2-ene, 1-methoxy-

Cat. No.: B14692316
CAS No.: 25489-02-5
M. Wt: 138.21 g/mol
InChI Key: FWPZEMDZGYCLDY-UHFFFAOYSA-N
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Description

Bicyclo(2.2.2)oct-2-ene, 1-methoxy- is an organic compound with the molecular formula C9H14O and a molecular weight of 138.2069 g/mol . This compound is characterized by its bicyclic structure, which consists of two fused cyclohexane rings and a methoxy group attached to the second carbon of the double bond. The unique structure of bicyclo(2.2.2)oct-2-ene, 1-methoxy- makes it an interesting subject of study in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(2.2.2)oct-2-ene, 1-methoxy- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of 1,3-cyclohexadiene with ethylene in the presence of a catalyst to form the bicyclic structure . The methoxy group can be introduced through subsequent reactions, such as the methylation of the hydroxyl group using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of bicyclo(2.2.2)oct-2-ene, 1-methoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.2)oct-2-ene, 1-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated bicyclic compounds.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of new compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Bicyclo(2.2.2)oct-2-ene, 1-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo(2.2.2)oct-2-ene, 1-methoxy- involves its interaction with molecular targets and pathways within a system. The compound’s bicyclic structure allows it to participate in various chemical reactions, influencing its reactivity and interactions. The methoxy group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating different types of chemical transformations .

Comparison with Similar Compounds

Bicyclo(2.2.2)oct-2-ene, 1-methoxy- can be compared with other similar compounds, such as:

The uniqueness of bicyclo(2.2.2)oct-2-ene, 1-methoxy- lies in its specific functional group and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methoxybicyclo[2.2.2]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-10-9-5-2-8(3-6-9)4-7-9/h2,5,8H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPZEMDZGYCLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(CC1)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180175
Record name Bicyclo(2.2.2)oct-2-ene, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25489-02-5
Record name Bicyclo(2.2.2)oct-2-ene, 1-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025489025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.2)oct-2-ene, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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